molecular formula C19H19ClN4O4S2 B2756443 N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 533872-30-9

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2756443
CAS No.: 533872-30-9
M. Wt: 466.96
InChI Key: ANPVALQQOZCNNK-UHFFFAOYSA-N
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Description

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in the detection of noxious environmental irritants and endogenous inflammatory mediators. According to its patent listing (WO2023122572A1), this compound is specifically designed for investigating the pathophysiology of pain and neurogenic inflammation. Its primary research value lies in its ability to selectively block TRPA1 activation, thereby enabling scientists to dissect the channel's role in various disease models, including neuropathic pain, inflammatory pain, and respiratory conditions like asthma and chronic cough . The molecular structure integrates a 1,3,4-oxadiazole core linked to a substituted benzamide, a design strategy optimized for high receptor affinity and selectivity. Researchers utilize this compound as a critical pharmacological tool to validate TRPA1 as a therapeutic target, to explore signaling pathways in sensory neurons, and to develop new treatment strategies for conditions driven by aberrant TRPA1 signaling.

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4S2/c1-12-3-2-10-24(11-12)30(26,27)14-6-4-13(5-7-14)17(25)21-19-23-22-18(28-19)15-8-9-16(20)29-15/h4-9,12H,2-3,10-11H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPVALQQOZCNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The structure of the compound features a chlorothiophene moiety linked to an oxadiazole ring and a sulfonamide group attached to a piperidine . The molecular formula is C16H15ClN4O5SC_{16}H_{15}ClN_{4}O_{5}S, with a molecular weight of approximately 442.9 g/mol.

Antitumor Activity

Research indicates that compounds containing oxadiazole and thiophene moieties exhibit antitumor properties . For example, studies have shown that derivatives can induce apoptosis in cancer cells by interfering with cellular signaling pathways and inducing oxidative stress. In vitro assays demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines.

Antimicrobial Properties

The compound also displays notable antimicrobial activity . It has been tested against several bacterial strains, showing moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The minimum inhibitory concentration (MIC) values suggest effective antibacterial properties comparable to conventional antibiotics .

The proposed mechanism involves binding to specific enzymes or receptors, modulating their activity, which leads to various biological effects. For instance, the compound may inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission, thereby affecting neuronal signaling .

Synthesis Methods

The synthesis of this compound typically follows these steps:

  • Formation of Oxadiazole Ring : The initial step involves the reaction of 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amines with suitable electrophiles.
  • Sulfonamide Formation : The introduction of the sulfonamide group is achieved through nucleophilic substitution reactions involving piperidine derivatives.
  • Final Coupling Reaction : The final product is obtained by coupling the oxadiazole derivative with the sulfonamide-piperidine moiety.

Case Studies and Research Findings

Several studies have focused on similar compounds with oxadiazole and piperidine structures:

Compound NameBiological ActivityReference
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleStrong AChE inhibition; antibacterial activity against multiple strains
N-(5-bromothiophen-2-yloxy)-acetamideEnhanced antitumor activity
5-(3-chlorothiophen-2-yloxy)-1,3,4-thiadiazoleDemonstrated antimicrobial properties

In these studies, various spectral data analyses (NMR, IR) were employed to elucidate the structures of synthesized molecules. Additionally, molecular docking studies provided insights into interactions at the molecular level.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide exhibits significant antimicrobial properties:

  • Against Bacteria:
    • The compound has shown effectiveness against resistant strains of Neisseria gonorrhoeae, inhibiting growth by targeting specific enzymes essential for bacterial metabolism. This interaction suggests a potential mechanism involving the disruption of cell wall synthesis or DNA replication pathways .
  • Antimalarial Effects:
    • Preliminary studies indicate that the compound also possesses antimalarial activity, making it a candidate for further investigation as a therapeutic agent against malaria .

Anticancer Potential

The anticancer properties of this compound have been explored in various studies:

  • Mechanism of Action:
    • The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific proteins involved in cell cycle regulation and apoptosis pathways. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 .
  • Structure Activity Relationship (SAR):
    • Research has focused on optimizing the structure to enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells. Molecular docking studies suggest favorable interactions with key molecular targets involved in cancer progression .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution:
    • Studies indicate that the compound exhibits high gastrointestinal absorption and can penetrate the blood-brain barrier (BBB), suggesting potential central nervous system effects .
  • Metabolic Stability:
    • The stability of the compound under physiological conditions is essential for its efficacy. Investigations into its metabolic pathways reveal interactions with enzymes that may influence its bioavailability and therapeutic outcomes .

Case Studies

Several case studies highlight the applications of this compound in research:

  • Study on Antimicrobial Efficacy:
    • A recent study evaluated the compound's effectiveness against multiple bacterial strains using disc diffusion methods. Results showed significant inhibition zones compared to standard antibiotics, indicating its potential as a novel antimicrobial agent .
  • Anticancer Research:
    • Another study focused on the compound's effects on human cancer cell lines, revealing IC50 values below 100 μM for several tested lines. This suggests promising anticancer activity warranting further exploration in preclinical models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

  • Solubility: Sulfonamide-piperidine derivatives (target compound) likely exhibit better aqueous solubility than non-polar analogs (e.g., LMM11’s cyclohexyl group) due to the basic piperidine nitrogen .
  • Metabolic Stability : The 3-methyl group on piperidine may reduce oxidative metabolism compared to unsubstituted piperidine analogs .
  • Purity and Yield : Most analogs (e.g., compounds 14–17) achieve >95% HPLC purity, though yields vary (12–57%) depending on substituent complexity .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., Cl, CF₃) on the benzamide enhance enzyme inhibition (e.g., hCA II) .
    • Bulky substituents (e.g., cyclohexyl in LMM11) reduce antifungal potency, suggesting steric limitations in target binding .
  • Target Specificity : The 5-chlorothiophene moiety (in HSGN-238 and the target compound) may confer selectivity toward bacterial or fungal targets over mammalian enzymes .

Q & A

Q. What are the key synthetic pathways for constructing the 1,3,4-oxadiazole core in this compound?

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of thiosemicarbazides or hydrazides under dehydrating conditions. For example, POCl₃ or other phosphorylating agents are used to promote cyclization at 90–120°C under reflux. Subsequent coupling reactions (e.g., Suzuki-Miyaura or nucleophilic substitution) introduce substituents like the 5-chlorothiophen-2-yl group. Purification often involves recrystallization from polar aprotic solvents (e.g., DMSO/water) or column chromatography .

Q. Which spectroscopic methods are employed to confirm the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying substituent positions and bond connectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl, amide C=O). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Thin-layer chromatography (TLC) monitors reaction progress, while elemental analysis validates purity .

Q. How is the solubility profile of this compound assessed for in vitro assays?

Solubility is evaluated in polar solvents (e.g., DMSO, methanol) via gravimetric analysis or UV-Vis spectrophotometry. For biological testing, stock solutions are prepared in DMSO (≤1% v/v) and diluted in assay buffers. Precipitation is monitored using dynamic light scattering (DLS) .

Q. What in vitro assays are used for preliminary biological activity screening?

Cytotoxicity is assessed via MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7). Anti-inflammatory activity is tested using lipoxygenase (LOX) or cyclooxygenase (COX) inhibition assays. Antimicrobial activity is evaluated via broth microdilution to determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can computational tools resolve discrepancies in reported biological activity data?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or kinases. Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes. Comparative studies with structurally similar compounds (e.g., morpholine or piperidine analogs) identify substituent effects on bioactivity .

Q. What strategies optimize regioselectivity during oxadiazole functionalization?

Regioselectivity in coupling reactions (e.g., introducing the chlorothiophene group) is controlled by steric and electronic factors. Computational methods (DFT calculations) predict reactive sites. Reaction monitoring via ¹H NMR or LC-MS ensures desired product formation. Catalytic systems (e.g., Pd/Cu for cross-couplings) enhance selectivity .

Q. How is metabolic stability evaluated in preclinical studies?

Hepatic microsomal assays (human/rat) quantify metabolic degradation rates. LC-MS/MS identifies metabolites formed via oxidation, hydrolysis, or conjugation. Stability in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) assesses oral bioavailability .

Q. What formulation strategies address poor aqueous solubility for in vivo studies?

Nanoformulation (e.g., liposomes or polymeric nanoparticles) enhances solubility and bioavailability. Co-solvent systems (PEG 400/water) or cyclodextrin inclusion complexes are empirically optimized. In vivo pharmacokinetics (Cₘₐₓ, AUC) are validated in rodent models .

Q. How are structure-activity relationships (SARs) derived for analogs with varying sulfonyl groups?

SAR studies compare bioactivity of analogs with sulfonamide, sulfonate, or sulfone moieties. Free energy perturbation (FEP) calculations quantify substituent effects on binding. X-ray crystallography of target-ligand complexes (e.g., enzymes) validates computational predictions .

Q. What experimental controls are critical for validating target engagement in cellular assays?

Negative controls (e.g., siRNA knockdown or CRISPR-Cas9 gene editing) confirm target specificity. Positive controls (known inhibitors) benchmark activity. Off-target effects are ruled out via kinome-wide profiling or transcriptomic analysis .

Data Contradiction Analysis Example :
If anti-inflammatory activity conflicts between studies, validate assay conditions (e.g., LOX vs. COX inhibition). Cross-test analogs in multiple cell lines and species to isolate confounding factors. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

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